molecular formula C8H8NNaO2 B8406256 Sodium (2-aminophenyl)acetate

Sodium (2-aminophenyl)acetate

Cat. No.: B8406256
M. Wt: 173.14 g/mol
InChI Key: HYMFGPNQDYYRRG-UHFFFAOYSA-M
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Description

Sodium (2-aminophenyl)acetate refers to a class of sodium salts derived from substituted phenylacetic acids, where the phenyl ring is functionalized with an amino group and additional substituents. A representative example is Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate (C₁₄H₁₀BrClNNaO₂), characterized by a halogenated aromatic system (Br and Cl substituents) linked via an amino group to the phenylacetic acid backbone . This compound is synthesized through multi-step reactions, often starting with diazonium salt intermediates and proceeding through alkylation, sulfonation, or oxidation steps . The sodium salt form enhances water solubility compared to its ester counterparts (e.g., methyl 2-(2-aminophenyl)acetate), which are prone to intramolecular lactamization, reducing stability .

Properties

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;2-(2-aminophenyl)acetate

InChI

InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1

InChI Key

HYMFGPNQDYYRRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acylation Reactions

Sodium (2-aminophenyl)acetate undergoes nucleophilic acylation with electrophilic reagents, forming amides and esters. For example, reactions with acyl chlorides or anhydrides yield N-acylated derivatives.

Example Reaction :

Sodium 2 aminophenyl acetate+Acetyl chlorideN Acetyl 2 aminophenyl acetate+NaCl\text{Sodium 2 aminophenyl acetate}+\text{Acetyl chloride}\rightarrow \text{N Acetyl 2 aminophenyl acetate}+\text{NaCl}

Key conditions:

  • Solvent: Methanol or THF

  • Temperature: 25–60°C

  • Catalyst: None required (base-mediated)

Table 1: Condensation Reactions with Aldehydes and Ammonium Salts

ReactantsConditionsProductYieldReference
Benzaldehyde + NH₄OAcReflux, 80°C, 48h (THF)Quinazoline-4-carboxylate78%
Vanillin + NH₄OAcWater bath, 100°C, 2hPhenoxazine derivative65%

Mechanistic studies indicate dual pathways:

  • Path A : Aldimine formation followed by cyclization.

  • Path B : Direct cyclization via Schiff base intermediates .

Esterification and Amide Formation

The carboxylate group reacts with alcohols or amines under mild conditions to form esters or amides, respectively.

Table 2: Esterification/Amidation Reactions

ReagentProductConditionsYieldSpectral Data (¹H-NMR)Reference
Salicylic acid2-((2-Carboxyphenyl)amino)phenyl esterMethanol, 100°C, 2h70%δ 4.13 (s, CH₂), 11.91 (COOH)
Formic acid2-Formamidophenyl esterMethanol, 100°C, 2h76%δ 4.14 (s, CH₂), 8.08 (NH)
Succinic anhydride4-Oxo-butanoate derivativeMethanol, 100°C, 2h68%δ 4.32 (t, CH₂), 1.99 (CH₃)

Pharmacological Derivatives and Biological Activity

This compound serves as a precursor for antibacterial agents. Derivatives exhibit activity against E. coli and S. aureus .

Table 3: Anti-bacterial Activity of Key Derivatives

CompoundZone of Inhibition (mm)MIC (µg/mL)Target Protein Binding Affinity (kcal/mol)
AC218 ± 0.512.5-8.9 (Biotin ligase)
AC622 ± 0.76.25-10.2 (Biotin ligase)

Key Findings :

  • AC6 shows the highest potency due to enhanced hydrogen bonding via its succinate moiety .

  • Derivatives comply with Lipinski’s rule (LogP <5, H-bond donors ≤5) .

Reaction Mechanisms and Pathways

  • Decarboxylation : Under acidic conditions, the carboxylate group undergoes decarboxylation to form 2-aminostyrene derivatives .

  • Nitro Reduction : Catalytic hydrogenation reduces nitro groups to amines, enabling further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phenylacetic acid derivatives allows for targeted comparisons based on substituents, stability, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stability/Solubility Applications/Findings References
Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate C₁₄H₁₀BrClNNaO₂ 362.583 Br, Cl, NH₂ High stability; water-soluble Pharmacological intermediates
Sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate C₁₄H₁₀Cl₂NNaO₂ 318.130 Cl (×2), NH₂ Comparable stability Anticancer research
Methyl 2-(2-aminophenyl)acetate C₉H₁₁NO₂ 165.19 NH₂, methyl ester Unstable; lactamizes readily Synthetic intermediate
Sodium (2-carbamoylphenoxy)acetate C₉H₇NNaO₄ 224.15 Carbamoyl, phenoxy High solubility Antibacterial activity
Benzilic acid sodium salt C₁₄H₁₁NaO₃ 250.22 Diphenyl, hydroxyl Moderate solubility Chelating agent

Key Comparisons

Stability and Solubility: Sodium salts (e.g., ) exhibit superior stability and solubility compared to ester derivatives like methyl 2-(2-aminophenyl)acetate, which undergoes lactamization under basic conditions . The carbamoyl group in Sodium (2-carbamoylphenoxy)acetate enhances polarity, contributing to antibacterial efficacy .

Substituent Effects :

  • Halogenated derivatives (Cl, Br) in increase molecular weight and may enhance binding affinity in biological targets.
  • The diphenyl structure in Benzilic acid sodium salt reduces water solubility but improves metal-chelation properties .

Pharmacological Potential: Indole-containing analogs (e.g., Sodium 2-(1H-indol-3-yl)acetate) show bioactivity in cancer research, highlighting the importance of aromatic substitution patterns . Sodium (2-carbamoylphenoxy)acetate’s antibacterial activity suggests that electron-withdrawing groups (e.g., carbamoyl) can modulate biological interactions .

Q & A

Q. What are the common synthetic routes for Sodium (2-aminophenyl)acetate?

this compound is typically synthesized via coupling reactions involving 2-aminophenylacetic acid derivatives. For example, carbodiimide-based coupling agents (e.g., TBTU) can activate carboxyl groups for nucleophilic attack by amines or sodium salts. Reaction optimization often includes solvent selection (e.g., dichloromethane or ethanol), temperature control (0–30°C), and purification via extraction or recrystallization .

Q. How is this compound characterized in research settings?

Characterization involves 1H/13C NMR to confirm the aromatic amine and acetate moieties, mass spectrometry for molecular weight validation, and elemental analysis to verify purity. Impurity profiling may use TLC (hexane:ethyl acetate systems) and HPLC to detect byproducts from incomplete reactions or degradation .

Q. What are the recommended storage conditions for this compound?

The compound is sensitive to moisture and oxidation. It must be stored under inert gas (N₂ or Ar) at 2–8°C in airtight, light-protected containers to prevent decomposition. Exposure to ambient conditions can lead to hydrolysis of the acetate group or oxidation of the aromatic amine .

Q. What role does this compound play in organic synthesis?

It serves as a precursor for heterocyclic compounds, such as pyrido-carbazole derivatives, via cyclization or catalytic coupling reactions. The 2-aminophenyl group participates in Pd-catalyzed cross-coupling processes, enabling access to bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst tuning : Pd-based catalysts improve coupling efficiency in cyclization steps.
  • Stoichiometry : Excess sodium acetate (1.2–1.5 eq.) ensures complete salt formation.
  • Reaction monitoring : Real-time TLC or in-situ NMR identifies side reactions early .

Q. What analytical techniques are critical for resolving discrepancies in purity assessments?

Discrepancies often arise from residual solvents or metal catalysts. ICP-MS detects trace metals, while DSC/TGA assesses thermal stability. X-ray crystallography resolves structural ambiguities, and 2D-NMR (e.g., HSQC) confirms regiochemistry of the aminophenyl group .

Q. How does the 2-aminophenyl group influence the compound’s reactivity in catalytic processes?

The electron-donating amine enhances nucleophilicity at the ortho position, facilitating electrophilic aromatic substitution. In Pd-catalyzed reactions, this group stabilizes transition states via coordination, improving regioselectivity in cross-coupling reactions .

Q. What strategies mitigate instability during synthesis?

  • Inert atmosphere : Schlenk-line techniques prevent oxidation of the amine.
  • Low-temperature storage : Intermediates are kept at –20°C to slow hydrolysis.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) minimizes degradation during long reactions .

Methodological Considerations

  • Impurity Analysis : Follow USP guidelines for sodium acetate derivatives, including tests for heavy metals (<50 ppm) and residual solvents (e.g., dichloromethane <600 ppm) .
  • Buffer Compatibility : Avoid phosphate buffers in biological assays, as sodium acetate can precipitate divalent cations (e.g., Mg²⁺) .

Data Contradiction Analysis

  • Solubility Variability : Discrepancies in aqueous solubility may arise from hydrate formation (trihydrate vs. anhydrous). Use Karl Fischer titration to quantify water content .
  • pH-Dependent Stability : Conflicting stability reports often stem from unbuffered solutions. Maintain pH 7.5–9.2 using acetate buffers to prevent amine protonation .

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